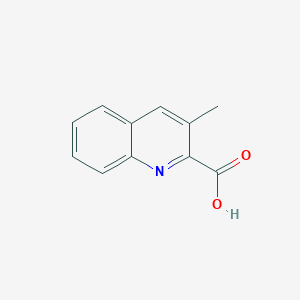

3-Methylquinoline-2-carboxylic acid

Description

Significance of the Quinoline (B57606) Core in Chemical and Biological Sciences

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural cornerstone in both natural and synthetic chemistry. jocpr.com Its presence is notable in a wide array of natural alkaloids, such as quinine, which has been a historically crucial antimalarial agent. jocpr.com This natural precedent has inspired chemists to explore the quinoline scaffold extensively, leading to the development of a broad spectrum of synthetic compounds with diverse pharmacological activities.

Quinoline derivatives have been successfully developed as anticancer, antibacterial, antifungal, anticonvulsant, anti-inflammatory, and cardiovascular agents. mdpi.com For instance, the fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, features this heterocyclic system and has been vital in treating bacterial infections. ajchem-a.com The ability of the quinoline structure to interact with various biological targets, including DNA and enzymes, underpins its wide-ranging therapeutic potential and solidifies its importance in medicinal chemistry. jocpr.com

Overview of Methylated Quinoline Carboxylic Acids as Research Targets

The strategic placement of substituents like methyl (–CH₃) and carboxylic acid (–COOH) groups onto the quinoline core allows for the systematic modification of a compound's physicochemical and biological properties. Methyl groups can influence a molecule's lipophilicity, metabolic stability, and steric profile, which in turn affects how it binds to biological targets. Carboxylic acid groups, on the other hand, can act as hydrogen bond donors and acceptors, improve solubility, and serve as a handle for further chemical modifications, such as ester or amide formation.

Methylated quinoline carboxylic acids are therefore significant research targets. They can act as key intermediates in the synthesis of more complex molecules or be evaluated for their own intrinsic bioactivity. For example, research into quinoline-3-carboxylic acid derivatives has identified potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Similarly, studies on quinoline-4-carboxylic acids have shown their potential as anti-HIV agents and their synthesis is often pursued through classic named reactions like the Doebner and Pfitzinger reactions. jocpr.comtandfonline.com The specific isomer, 3-Methylquinoline-2-carboxylic acid, combines these features, making it a compound of interest for creating novel chemical entities.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSDDOCZANXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544313 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-28-5 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile

3-Methylquinoline-2-carboxylic acid is a solid organic compound that belongs to the quinoline (B57606) class of heterocycles. Its structure is defined by a quinoline core with a methyl group substituted at the third position and a carboxylic acid group at the second position.

Below is a table summarizing some of its key chemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | This compound |

| SMILES String | CC1=C(C(=O)O)C(=NC2=CC=CC=C21) |

| InChI Key | PBCSDDOCZANXMI-UHFFFAOYSA-N |

| Physical Form | Solid |

Data sourced from PubChem and other chemical supplier databases.

Derivatization and Functionalization Strategies of 3 Methylquinoline 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established chemical reactions.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common and effective modification. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, reaction with ethanol (B145695) yields the corresponding ethyl ester. An alternative method involves the reaction of the carboxylate, formed by deprotonating the carboxylic acid with a base, with an alkyl halide in an SN2 reaction. libretexts.org For example, using methyl iodide (CH₃I) would produce the methyl ester. libretexts.org

Amidation: The formation of amides from 3-methylquinoline-2-carboxylic acid introduces a nitrogen-containing functional group. Direct reaction with an amine is often challenging due to the basicity of the amine, which tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate. libretexts.org To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the amide. libretexts.orglibretexts.org This method is suitable for forming secondary and tertiary amides using primary and secondary amines, respectively. libretexts.org Another approach involves first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with ammonia (B1221849) or primary and secondary amines to yield the corresponding primary, secondary, or tertiary amides. khanacademy.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ | Ethyl 3-methylquinoline-2-carboxylate | Fischer Esterification masterorganicchemistry.com |

| This compound | 1. NaOH 2. CH₃I | Methyl 3-methylquinoline-2-carboxylate | Alkylation of Carboxylate libretexts.org |

| This compound | Amine, DCC | N-substituted 3-methylquinoline-2-carboxamide | DCC Coupling libretexts.orglibretexts.org |

| This compound | 1. SOCl₂ 2. Amine | N-substituted 3-methylquinoline-2-carboxamide | Via Acyl Chloride libretexts.orgkhanacademy.org |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. youtube.comkhanacademy.org The reaction proceeds through a double nucleophilic addition of hydride ions to the carbonyl carbon. libretexts.org It's important to note that LiAlH₄ is a strong reducing agent and will also reduce other susceptible functional groups in the molecule. khanacademy.org Borane (BH₃) can be a more chemoselective alternative for reducing carboxylic acids in the presence of other reducible groups like ketones. youtube.com

Oxidation: While the carboxylic acid group itself is already in a high oxidation state, the quinoline (B57606) ring system can undergo vigorous oxidation. Under harsh conditions, such as with strong oxidizing agents, the benzene (B151609) portion of the quinoline ring can be cleaved, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com The methyl group can also be oxidized. For instance, oxidation of 3,8-dimethylquinoline (B3349175) with nitric acid in the presence of vanadium ions yields 3-methylquinoline-8-carboxylic acid. google.com The oxidation of aryl methyl groups to carboxylic acids can also be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com

Functionalization of the Methyl Group at Position 3

The methyl group at the C-3 position offers another handle for chemical modification, although it is generally less reactive than the carboxylic acid. Functionalization of the C(sp³)–H bonds of the methyl group is challenging due to their inherent inertness. researchgate.net However, strategies have been developed to activate this position. For example, the methyl group of 2-methylquinoline (B7769805) can be deprotonated with a strong base like potassium ethoxide, and the resulting anion can react with electrophiles. stackexchange.com While this is more established for 2-methylquinolines, similar principles could potentially be applied to 3-methylquinoline (B29099) derivatives under specific conditions. Recent research has focused on metal-catalyzed C(sp³)–H functionalization as a powerful tool for derivatization. researchgate.netacs.org

Modifications on the Quinoline Ring System

The quinoline ring itself is susceptible to various chemical transformations, allowing for the introduction of a diverse range of substituents.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

Halogenation: The quinoline ring can undergo halogenation. The Hell-Volhard-Zelinski (HVZ) reaction allows for the bromination of carboxylic acids at the α-position. chemistrysteps.comyoutube.com In the context of this compound, this would not directly apply to the quinoline ring but illustrates a method for halogenating at a carbon adjacent to a carbonyl. Electrophilic halogenation of the aromatic ring itself is also possible, with the position of substitution being directed by the existing substituents. libretexts.org

Electrophilic Substitution: The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group, meaning it makes the ring less reactive towards electrophiles and directs incoming substituents to the positions meta to it. britannica.com The nitrogen atom in the quinoline ring is also deactivating. Therefore, electrophilic substitution on the benzene ring portion is generally favored. Common electrophilic substitution reactions include nitration and sulfonation. libretexts.orglibretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) can occur on the quinoline ring, particularly if there are good leaving groups present, such as a halogen. mdpi.com For example, chloroquinolines can undergo nucleophilic displacement reactions with various nucleophiles like amines, thiols, and alkoxides. mdpi.comnih.gov The presence of electron-withdrawing groups on the ring facilitates these reactions. nih.gov

Table 2: Summary of Quinoline Ring Modifications

| Reaction Type | Reagent(s) | Potential Product Type | Key Considerations |

|---|---|---|---|

| Electrophilic Halogenation | Halogen, Lewis Acid | Halogenated this compound | Position of substitution influenced by existing groups libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-methylquinoline-2-carboxylic acid | Deactivating effect of the carboxylic acid and nitrogen directs substitution britannica.comlibretexts.org |

| Nucleophilic Substitution | Nucleophile (e.g., amine, alkoxide) | Substituted quinoline derivative | Requires a suitable leaving group (e.g., halogen) on the ring mdpi.comnih.gov |

Conjugation with Other Heterocyclic Systems

This compound can be conjugated with other heterocyclic systems to create more complex molecules with potentially enhanced or novel biological activities. This can be achieved by forming a bond between the quinoline core and another heterocyclic ring. One common strategy involves using the carboxylic acid group to form an amide or ester linkage with a functionalized heterocycle. For example, the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds can start from quinoline-2-carboxylic acid. ajchem-a.com Another approach involves the synthesis of bisquinoline systems, where two quinoline units are linked together. researchgate.net For instance, substituted hexahydro nih.govthiazepino[2,3-h]quinoline-9-carboxylic acid has been synthesized, demonstrating the fusion of a thiazepine ring onto the quinoline scaffold. nih.govnih.gov

Spectroscopic and Structural Elucidation Studies of 3 Methylquinoline 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms in 3-methylquinoline-2-carboxylic acid derivatives can be determined.

1H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the various proton environments within this compound derivatives. The acidic proton of the carboxylic acid group is notably deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group, causing it to resonate in the downfield region of the spectrum, typically between 10 and 12 ppm. libretexts.org This signal is often broad due to hydrogen bonding and will disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. libretexts.org

Protons on the carbon adjacent to the carboxylic acid group are deshielded and typically appear in the 2-3 ppm range. libretexts.org For the parent this compound, the methyl group protons at the C3 position would appear as a singlet in a specific region of the spectrum. For instance, in 2-methylquinoline-4-carboxylic acid, the methyl protons (CH₃) are observed as a singlet at approximately 3.0 ppm. researchgate.net The protons attached to the quinoline (B57606) ring system will exhibit complex splitting patterns in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm, due to spin-spin coupling between adjacent non-equivalent protons. The exact chemical shifts and coupling constants are influenced by the substitution pattern on the quinoline ring.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline-Carboxylic Acid Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, D₂O exchangeable. libretexts.org |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 | Complex multiplets due to coupling. |

| Methyl (-CH₃) | ~2.5 - 3.0 | Singlet. researchgate.net |

| Protons α to Carbonyl | 2.0 - 3.0 | Deshielded by the carbonyl group. libretexts.org |

13C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group in this compound derivatives is highly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org This is a characteristic chemical shift for carboxylic acid carbons, although it is slightly less deshielded than the carbonyl carbons of aldehydes and ketones. libretexts.org

The carbons of the quinoline ring will appear in the aromatic region, generally between 120 and 150 ppm. The specific chemical shifts are dependent on the electronic environment of each carbon atom, which is influenced by the positions of the methyl and carboxylic acid groups, as well as any other substituents. The carbon of the methyl group at the C3 position will be found in the upfield region of the spectrum, typically below 30 ppm.

Table 2: General ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (ppm) |

| Carbonyl (-COOH) | 160 - 180 libretexts.org |

| Aromatic (Quinoline Ring) | 120 - 150 oregonstate.edu |

| Methyl (-CH₃) | 10 - 30 |

| Quaternary Carbons | Often weak signals. |

Advanced NMR Techniques for Structural Confirmation

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). princeton.edu This is instrumental in piecing together the molecular fragments, for example, by showing a correlation between the methyl protons and the C2, C3, and C4 carbons of the quinoline ring, as well as a correlation between the aromatic protons and the carboxylic acid carbon.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, which is essential for determining the connectivity of protons within the quinoline ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, which can help in confirming stereochemistry and the spatial arrangement of substituents.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound derivatives, leaving little room for ambiguity. ipb.ptresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in this compound and its derivatives. The carboxylic acid group gives rise to several distinct and characteristic absorptions. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids tend to form. libretexts.org

The C=O stretching vibration of the carbonyl group results in a strong, sharp absorption band. For carboxylic acid dimers, this band typically appears around 1710 cm⁻¹. libretexts.org If the carboxylic acid is in a monomeric form, this stretching frequency can increase by about 25 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the quinoline ring can lower this frequency.

The C-O stretching vibration of the carboxylic acid group usually appears in the 1210-1320 cm⁻¹ region. Additionally, out-of-plane O-H bending can produce a broad absorption around 920 cm⁻¹. The quinoline ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 libretexts.org | Strong, Very Broad |

| Carbonyl | C=O Stretch | ~1710 (dimer) libretexts.org | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium to Strong |

| Carboxylic Acid | O-H Bend | ~920 | Broad, Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C & C=N Stretch | 1450 - 1600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in the infrared spectrum. For this compound derivatives, Raman spectroscopy can be particularly useful for observing the vibrations of the quinoline ring system. The symmetric "breathing" modes of the aromatic rings typically give rise to strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated π-electron systems.

For aromatic compounds like quinoline derivatives, the primary electronic transitions observed are π→π* and n→π* transitions. The quinoline ring system, with its extended conjugation of π electrons, gives rise to strong π→π* absorptions. The presence of a carboxylic acid group introduces non-bonding (n) electrons on the oxygen atoms, allowing for weaker n→π* transitions, which typically occur at longer wavelengths. masterorganicchemistry.com

The introduction of substituents on the quinoline ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maxima. The methyl group at the 3-position is an auxochrome and is expected to have a minor effect on the absorption spectrum. The electronic transitions are dominated by the quinoline ring and the carboxyl group.

Based on data from related compounds, the UV-Vis spectrum of this compound in a suitable solvent is expected to display characteristic absorption bands corresponding to its electronic transitions.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Chromophore | Expected Wavelength Range (λmax, nm) |

| π→π | Quinoline ring system | 220-350 |

| n→π | Carboxyl group (C=O) | 280-320 (typically weak) |

Note: The exact λmax values and molar absorptivities would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions.

The molecular weight of this compound (C₁₁H₉NO₂) is 187.19 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 187.

The fragmentation of carboxylic acids is well-characterized. A common fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH) to form an [M-17]⁺ ion, and the loss of the entire carboxyl group (•COOH) to form an [M-45]⁺ ion. libretexts.orgmdpi.com The latter often results in the formation of a stable acylium ion. libretexts.org For quinoline carboxylic acids, a key fragmentation is the elimination of the carboxyl group, followed by further fragmentation of the quinoline ring system, such as the loss of HCN. libretexts.org

The presence of the methyl group on the quinoline ring can also influence the fragmentation pattern, potentially through rearrangements or the loss of a methyl radical (•CH₃).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 187 | [M]⁺ | - |

| 170 | [M - OH]⁺ | •OH |

| 142 | [M - COOH]⁺ | •COOH |

| 115 | [M - COOH - HCN]⁺ | •COOH, HCN |

Note: The relative intensities of these peaks would depend on the stability of the respective ions and the specific conditions of the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related derivative, methyl quinoline-2-carboxylate, has been determined. researchgate.net Analysis of this structure can provide valuable insights into the likely solid-state conformation of the parent acid.

In the crystal structure of methyl quinoline-2-carboxylate, the quinoline ring system is essentially planar. researchgate.net It is expected that in this compound, the quinoline core would also be largely planar. The carboxylic acid group at the 2-position would likely be twisted out of the plane of the quinoline ring to some degree to minimize steric hindrance. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, and it is highly probable that this compound would exhibit this type of intermolecular interaction.

Table 3: Crystallographic Data for the Related Compound Methyl Quinoline-2-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.046(2) |

| b (Å) | 16.591(3) |

| c (Å) | 6.722(2) |

| α (°) | 90 |

| β (°) | 90.432(1) |

| γ (°) | 90 |

| Volume (ų) | 896.6 |

| Z | 4 |

Note: This data is for methyl quinoline-2-carboxylate and serves as a reference for the expected structural parameters of this compound. The actual crystal structure of this compound would need to be determined experimentally.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-Methylquinoline-2-carboxylic acid.

Density Functional Theory (DFT) has become a standard and effective theoretical approach for investigating the structural and electronic properties of molecular systems, including quinoline (B57606) derivatives. nih.gov Using functionals such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional structure of this compound. researchgate.netnih.gov This process calculates the molecule's bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

Once the geometry is optimized, further DFT calculations can reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

| Computational Method | Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Optimized Geometry (Bond Lengths, Angles) | Predicts the most stable 3D structure. |

| DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Molecular Electrostatic Potential (MEP) | Determines reactive sites for molecular interactions. researchgate.net |

Theoretical calculations are crucial for interpreting and assigning experimental spectra. DFT methods are widely used to compute spectroscopic parameters for molecules structurally similar to this compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. nih.gov For the related compound 3-methyl pyridine-2-carboxylic acid, DFT (B3LYP/6-311++G(d,p)) has been used to calculate its vibrational frequencies, which show good agreement with experimental FTIR and FT-Raman spectra after scaling. researchgate.net A detailed interpretation of the vibrational spectra is then possible based on the calculated Potential Energy Distribution (PED). researchgate.net Such analysis can distinguish characteristic vibrations, such as the C=O stretching of the carboxylic acid group, C-O stretching, and the in-plane and out-of-plane bending modes. iosrjournals.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption bands observed experimentally. researchgate.net For quinoline derivatives, these calculations can help understand their photophysical properties. nih.gov

| Spectroscopic Parameter | Computational Method | Typical Information Obtained |

|---|---|---|

| NMR Chemical Shifts | DFT (GIAO method) | Prediction of ¹H and ¹³C chemical shifts for structural elucidation. mit.edu |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of IR and Raman bands to specific molecular vibrations. nih.govresearchgate.net |

| UV-Vis Absorption | TD-DFT | Prediction of electronic transition energies (λmax) and oscillator strengths. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. iscientific.org This method is pivotal in drug discovery for identifying potential biological targets and understanding binding mechanisms. For derivatives of this compound, docking studies can elucidate how the molecule interacts with the active site of an enzyme or receptor.

Studies on similar quinoline carboxylic acid derivatives have shown their potential as inhibitors of various enzymes. For instance, derivatives of 3-quinoline carboxylic acid have been docked into the ATP-binding site of protein kinase CK2, a target implicated in cancer. researchgate.net These studies reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (e.g., Lys, Glu) in the active site, as well as hydrophobic and π-π stacking interactions involving the quinoline ring. researchgate.netresearchgate.net Similarly, 3-methylquinoxaline derivatives have been evaluated as potential inhibitors of VEGFR-2, a key receptor in angiogenesis. nih.gov Docking simulations help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors. nih.gov

Prediction of Pharmacological and Toxicological Properties

In silico methods are increasingly used in the early stages of drug development to predict the pharmacokinetic and toxicological profiles of new chemical entities, a process known as ADMET prediction.

A variety of web-based tools and software, such as SwissADME and admetSAR, are utilized to predict the ADMET properties of compounds like this compound based on its structure. iscientific.orgijprajournal.com These predictions help to identify potential liabilities that could lead to drug failure in later developmental stages.

Absorption: Parameters like solubility, cell permeability (e.g., Caco-2 models), and human intestinal absorption are predicted. The lipophilicity (LogP) of the molecule is a key factor, with quinoline-based compounds often showing good absorption characteristics. researchgate.netnih.gov

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is evaluated, which is crucial for predicting drug-drug interactions. researchgate.net

Excretion: Properties related to the elimination of the compound from the body are assessed.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cytotoxicity. ijprajournal.com For many quinoline derivatives, in silico studies have suggested a low risk of toxicity. researchgate.netijprajournal.com

Research on quinoline-3-carboxylic acids has demonstrated that these compounds can be designed to have favorable ADMET profiles, supporting their potential as therapeutic agents. nih.gov

| ADMET Property | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Lipophilicity (LogP), Water Solubility, Intestinal Absorption | Determines oral bioavailability. nih.gov |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration | Affects drug availability at the target site. |

| Metabolism | CYP450 Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. researchgate.net |

| Excretion | Renal Organic Cation Transporter 2 inhibition | Indicates route and rate of elimination. |

| Toxicity | Ames Mutagenicity, Carcinogenicity, Hepatotoxicity | Flags potential safety concerns early in development. ijprajournal.com |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape (conformation) and the non-covalent interactions it can form. rsc.org

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. Computational studies can map the potential energy surface of this rotation to identify the most stable conformers. The planarity is often favored due to the formation of a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and the nitrogen atom of the quinoline ring, forming a stable six-membered ring structure. mdpi.com

Intermolecular Interactions: Non-covalent interactions dictate how molecules interact with each other in solution and in the solid state. rsc.org For this compound, the most significant intermolecular interactions are:

Hydrogen Bonding: Like other carboxylic acids, it can form strong hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. libretexts.org This dimerization significantly influences physical properties such as boiling point. libretexts.org

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other. These interactions, driven by dipole-dipole and dispersion forces, are a key feature of quinoline derivatives and can influence their self-assembly in solution and crystal packing. mdpi.comuncw.edu The concentration-dependent chemical shifts observed in NMR studies of quinolines are often attributed to these stacking phenomena. uncw.edu

Computational studies on quinolone carboxylic acid derivatives have confirmed that these molecules are rich in non-covalent interaction centers, including hydrogen bond donors and acceptors, as well as the extended aromatic system capable of dispersion interactions. mdpi.com

Medicinal Chemistry and Biological Activity Investigations of 3 Methylquinoline 2 Carboxylic Acid Derivatives

Antimicrobial Activities

A thorough review of scientific literature was performed to collate data on the antimicrobial efficacy of 3-methylquinoline-2-carboxylic acid and its derivatives against various pathogenic microorganisms.

No specific studies were found that evaluated the antibacterial activity of this compound or its derivatives against common bacterial strains. The well-documented antibacterial properties of the quinolone class of antibiotics are not directly applicable to this specific compound without dedicated research.

There is no available scientific literature that reports on the antifungal properties of this compound or its derivatives against fungal pathogens.

Antimycobacterial Activity, particularly against Mycobacterium tuberculosis

Derivatives of quinoline (B57606) carboxylic acids are being actively investigated as potential new treatments for tuberculosis (TB), a disease with a significant global health impact exacerbated by the rise of drug-resistant strains. nih.govnih.gov Research has focused on modifying the quinoline structure to enhance its activity against Mycobacterium tuberculosis (M. tuberculosis).

One area of exploration involves the synthesis of quinazolinone derivatives. While some of these compounds have shown minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis, the introduction of specific substituents at the 3-position of the quinazolinone ring, such as amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl groups, has been found to increase their antitubercular activity. dovepress.com

A recent study profiled new arylated quinoline carboxylic acids (QCAs) for their activity against both replicating and non-replicating M. tuberculosis. nih.gov This research led to the identification of two particularly potent derivatives. The study highlights the potential of these new QCA derivatives as inhibitors of M. tuberculosis. nih.gov

Another study demonstrated that combining certain flavonoid and pyrimidine (B1678525) compounds with first- and second-line anti-TB drugs can result in additive to synergistic interactions, inhibiting the growth of M. tuberculosis. mdpi.com This suggests a potential role for combination therapies involving quinoline-related structures to combat TB.

| Compound Type | Key Findings | Reference |

| Quinazolinone Derivatives | Substituents at the 3-position (amido, thioamido, etc.) can increase antitubercular activity. | dovepress.com |

| Arylated Quinoline Carboxylic Acids (QCAs) | Two derivatives showed significant inhibitory activity against M. tuberculosis. | nih.gov |

| Flavonoid and Pyrimidine Combinations | Showed synergistic effects with existing anti-TB drugs. | mdpi.com |

Antiviral Applications

The quinoline scaffold is a recurring motif in compounds exhibiting antiviral properties against a range of viruses. nih.gov Derivatives of this compound have been part of this broader exploration into new antiviral agents.

One notable derivative, brequinar, has been identified as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. By targeting a host cell enzyme, such inhibitors can have a broad-spectrum antiviral effect and may be less prone to the development of viral resistance. nih.gov

Research has also explored the activity of quinoline derivatives against specific viruses. For instance, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown activity against the Zika virus (ZIKV), with potency comparable to mefloquine. nih.gov Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for activity against the highly pathogenic H5N1 avian influenza virus, with some derivatives showing significant inhibition of virus growth. mdpi.com Additionally, studies have investigated the antiviral activity of various 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids against orthopoxviruses. researchgate.net

| Compound/Derivative | Target/Virus | Mechanism of Action/Key Finding | Reference |

| Brequinar | Dihydroorotate dehydrogenase (DHODH) | Inhibits pyrimidine synthesis, essential for viral replication. | nih.gov |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Showed antiviral activity similar to mefloquine. | nih.gov |

| 8-hydroxy-N-phenylquinoline-2-carboxamides | H5N1 Avian Influenza | Some derivatives exhibited significant inhibition of virus growth. | mdpi.com |

| 2-substituted quinoline-4-carboxylic acids | Orthopoxviruses | Investigated for antiviral activity. | researchgate.net |

Antiprotozoal and Antimalarial Activities

Quinoline-based compounds have a long history in the fight against protozoal diseases, most notably malaria. nih.govnih.gov Derivatives of this compound and related structures continue to be a source of new antiprotozoal and antimalarial drug candidates.

In the realm of antimalarial research, various quinoline derivatives have demonstrated moderate to high activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com For example, a series of newly synthesized quinoline derivatives showed IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com Some of these compounds exhibited excellent antimalarial activity, comparable to the standard drug chloroquine. mdpi.com

The search for new antiprotozoal agents extends beyond malaria. A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and evaluated for their activity against Entamoeba histolytica, the parasite that causes amebiasis. researchgate.net Many of these compounds showed good to potent activity, with some exhibiting IC50 values more potent than the standard drug metronidazole. researchgate.net

| Compound Series | Target Organism | Key Findings | Reference |

| Novel Quinoline Derivatives | Plasmodium falciparum | Moderate to high antimalarial activity (IC50 range: 0.014–5.87 μg/mL). | mdpi.com |

| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives | Entamoeba histolytica | Good to potent anti-amoebic activity, some more potent than metronidazole. | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of quinoline carboxylic acids have shown promise as anti-inflammatory and immunomodulatory agents, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

One study investigated a substituted quinoline carboxylic acid, CL 306 ,293, and found that it suppressed inflammation and joint destruction in animal models of arthritis. nih.gov Notably, its mechanism of action appears to be distinct from that of NSAIDs, as it did not affect cyclooxygenase or lipoxygenase activities. nih.gov Instead, it is believed to down-regulate T-cell function, which may account for its anti-inflammatory and antiarthritic properties. nih.gov

Other research has explored the anti-inflammatory and analgesic activities of esters and substituted amides of quinoline-2-carboxylic acid. researchgate.netogarev-online.ru These studies highlight the potential of this class of compounds in managing inflammation. Furthermore, an evaluation of various quinoline derivatives, including quinoline-2-carboxylic acid, revealed appreciable anti-inflammatory properties in cellular models of inflammation. nih.govresearchgate.net

| Compound/Derivative | Key Findings | Proposed Mechanism | Reference |

| CL 306 ,293 | Suppressed inflammation and joint destruction in arthritis models. | Down-regulation of T-cell function. | nih.gov |

| Esters and Amides of Quinoline-2-carboxylic acid | Possess anti-inflammatory and analgesic activities. | Not specified. | researchgate.netogarev-online.ru |

| Quinoline-2-carboxylic acid and other derivatives | Showed significant anti-inflammatory properties. | Not specified. | nih.govresearchgate.net |

Antioxidant Properties

The antioxidant potential of quinoline derivatives is another area of active investigation. Oxidative stress is implicated in a wide range of diseases, making antioxidants a valuable therapeutic target.

Several studies have synthesized and evaluated new quinoline-4-carboxylic acid derivatives for their antioxidant activity. ui.ac.id One study found that the introduction of an aromatic ring into the quinoline acid derivative increased its antioxidant activity. ui.ac.id Another study designed and synthesized a series of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives and evaluated their antioxidant activity using the ABTS assay method. researchgate.net Some of the synthesized compounds showed good antioxidant activity. researchgate.net

The antioxidant properties of quinoline derivatives can be influenced by the number and position of hydroxyl groups. mdpi.com While some studies have shown that certain quinoline derivatives possess notable antioxidant activity, others have found that some derivatives lack significant radical scavenging capacities. nih.govmdpi.com For example, one study found that while some newly synthesized quinoline derivatives had antioxidant activity against the ABTS cation radical, only one showed visible antioxidant potential against the DPPH radical. mdpi.com

| Compound Series | Key Findings | Reference |

| Quinoline-4-carboxylic acid derivatives | Introduction of an aromatic ring increased antioxidant activity. | ui.ac.id |

| 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives | Some compounds showed good antioxidant activity in the ABTS assay. | researchgate.net |

| Novel Quinoline Derivatives | Some showed activity against ABTS but not DPPH radicals. | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

For instance, in the development of inhibitors for dihydroorotate dehydrogenase, SAR studies identified three critical regions of the quinoline-4-carboxylic acid scaffold where specific substitutions are required for inhibitory activity. These regions are the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, which has a strict requirement for the carboxylic acid group; and the benzo portion of the quinoline ring, where appropriate substitutions are necessary. aminer.cn

In the context of antiallergy agents, SAR studies of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives revealed that a carboxylic acid moiety at the 2-position affords optimal potency, while esters are preferred for good oral absorption. nih.gov

SAR studies have also been applied to antibacterial agents. For example, in a series of 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids, specific substitutions were found to be crucial for their antibacterial efficacy. mdpi.com Similarly, for anticancer agents, SAR studies of substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have provided insights into the structural features that contribute to their selective cytotoxicity. rsc.org

Mechanistic Studies of Biological Action

Understanding the mechanism of action of a drug is essential for its development and clinical application. For derivatives of this compound, mechanistic studies have shed light on how they exert their biological effects.

In the case of their antimycobacterial activity, some quinoline carboxylic acid derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.govnih.govresearchgate.net A docking model for some of these compounds with M. tuberculosis DNA gyrase showed a good correlation with their in vitro activity. nih.gov

For their anti-inflammatory effects, as mentioned earlier, the substituted quinoline carboxylic acid CL 306 ,293 is thought to work by down-regulating T-cell function, a mechanism distinct from that of traditional NSAIDs. nih.gov

In the context of their antioxidant activity, the mechanism is generally attributed to their ability to donate hydrogen radicals, thereby neutralizing free radicals. The presence of aromatic rings and hydroxyl groups can enhance this activity by stabilizing the resulting quinoline radicals through resonance. ui.ac.id

Advanced Materials and Catalysis Research

Applications in Coordination Chemistry as Ligands

3-Methylquinoline-2-carboxylic acid and its derivatives are effective ligands for transition metals. The nitrogen atom within the quinoline (B57606) ring and the carboxylic acid group provide two potential coordination sites, allowing the molecule to form stable complexes with a variety of metal ions. These coordination compounds are of interest for their potential applications in catalysis and materials science.

Research has shown that quinoline carboxamides, derived from the corresponding carboxylic acids, can serve as efficient ligands for transition metals. For instance, some copper(II) complexes incorporating such ligands have demonstrated luminescent properties that are relevant to the fabrication of Organic Light-Emitting Diodes (OLEDs). The versatility of the quinoline framework is further highlighted by the synthesis of more complex derivatives, such as those including hydrazone moieties, which also act as effective ligands.

The formation of these coordination complexes is a key area of study, with researchers investigating the synthesis, structure, and properties of these novel materials. The ability to tune the electronic and steric properties of the ligand by modifying the quinoline ring allows for the design of complexes with specific characteristics and functionalities.

| Metal Ion | Ligand Type | Potential Application |

|---|---|---|

| Copper(II) | Quinoline Carboxamide | OLEDs |

| Various Transition Metals | This compound | Catalysis, Materials Science |

Catalytic Applications

The quinoline scaffold, a core component of this compound, is a "privileged scaffold" in various chemical applications, including catalysis. Metal complexes derived from quinoline-based ligands have shown potential in a range of catalytic transformations.

While direct catalytic applications of this compound are an emerging area of research, its derivatives and related quinoline compounds have been utilized in several catalytic processes. For instance, a process for preparing 2,3-quinolinedicarboxylic acids involves the oxidation of compounds like 3-methyl-2-quinolinecarboxylic acid. google.com This transformation can be achieved using nickel peroxide in an aqueous alkaline solution. google.com

Furthermore, this compound has been used as a starting material in the synthesis of other compounds with potential catalytic or herbicidal properties. google.com The reactivity of the carboxylic acid group and the quinoline ring allows for various chemical modifications to produce a diverse range of molecules with specific functionalities.

| Reaction | Starting Material | Catalyst/Reagent | Product |

|---|---|---|---|

| Oxidation | 3-Methyl-2-quinolinecarboxylic acid | Nickel Peroxide | 2,3-Quinolinedicarboxylic acid |

Q & A

Q. What are the common synthetic routes for preparing 3-Methylquinoline-2-carboxylic acid in laboratory settings?

The synthesis of this compound can be achieved through several classical protocols:

- Friedländer Condensation : This method involves reacting substituted anilines with β-keto esters or aldehydes under acidic or basic conditions. For example, one-pot Friedländer reactions have been used to synthesize quinoline-3-carboxylic acid derivatives with yields up to 85% under optimized conditions .

- Doebner Reaction : A three-component reaction (arylamines, aldehydes, and pyruvic acid) catalyzed by V₂O₅/Fe₃O₄ in water has been reported for analogous 2-arylquinoline-4-carboxylic acids, offering eco-friendly conditions .

- Transition Metal Catalysis : Protocols using Pd or Cu catalysts enable functionalization of the quinoline ring, enhancing regioselectivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., N₂) in a dry, ventilated environment. Storage temperatures should not exceed 25°C to prevent decomposition .

Q. What spectroscopic methods are recommended for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern and methyl group position .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar quinoxaline derivatives .

- HPLC-MS : Validates purity (>95%) and detects trace impurities, especially for pharmacological applications .

Advanced Research Questions

Q. How can the Friedländer condensation be optimized to improve the yield of this compound derivatives?

- Catalyst Selection : Lewis acids like ZnCl₂ or ionic liquids enhance reaction efficiency by stabilizing intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave-assisted synthesis reduces reaction time .

- Substituent Effects : Electron-donating groups on the aniline precursor increase cyclization rates, as shown in analogous quinoline syntheses .

Q. What are the key challenges in analyzing stereochemical outcomes in quinolinecarboxylic acid derivatives, and how can they be addressed?

- Chiral Centers : The methyl group at position 3 can introduce stereoisomerism. Use chiral HPLC or capillary electrophoresis to separate enantiomers .

- Computational Modeling : Density Functional Theory (DFT) predicts preferred tautomeric forms and reaction pathways, aiding in stereochemical assignments .

Q. How do electronic effects of substituents on the quinoline ring influence the reactivity of this compound in nucleophilic reactions?

- Electron-Withdrawing Groups (EWGs) : Substituents like NO₂ at position 6 increase the electrophilicity of the carboxylic acid, facilitating amide bond formation .

- Steric Effects : Bulky groups near the carboxylic acid hinder nucleophilic attack, requiring milder reagents (e.g., DCC/DMAP for coupling) .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Purity Validation : Contradictions often arise from impurities. Use preparative HPLC to isolate >99% pure batches for biological assays .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy, halogen) to isolate pharmacophores. For example, 6-methoxy analogs show enhanced antimicrobial activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.